molecular formula C8H8N2O B1321326 2-(5-Methoxypyridin-2-YL)acetonitrile CAS No. 204067-34-5

2-(5-Methoxypyridin-2-YL)acetonitrile

Cat. No.: B1321326
CAS No.: 204067-34-5
M. Wt: 148.16 g/mol
InChI Key: QAYAOQFXJDGJCW-UHFFFAOYSA-N
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Description

2-(5-Methoxypyridin-2-YL)acetonitrile is an organic compound with the molecular formula C₈H₈N₂O. It is known for its applications in various fields of scientific research and industry. The compound is characterized by a pyridine ring substituted with a methoxy group at the 5-position and an acetonitrile group at the 2-position.

Properties

IUPAC Name

2-(5-methoxypyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-7(4-5-9)10-6-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYAOQFXJDGJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611684
Record name (5-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204067-34-5
Record name (5-Methoxypyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-2-YL)acetonitrile typically involves the reaction of 5-methoxypyridine with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-2-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine N-oxides, amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methoxypyridin-2-YL)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-2-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylpyridin-2-YL)acetonitrile
  • 2-(5-Ethoxypyridin-2-YL)acetonitrile
  • 2-(5-Chloropyridin-2-YL)acetonitrile

Uniqueness

2-(5-Methoxypyridin-2-YL)acetonitrile is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with other molecules compared to its analogs .

Biological Activity

2-(5-Methoxypyridin-2-YL)acetonitrile is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Chemical Formula : C8_{8}H8_{8}N2_{2}O
  • CAS Number : 204067-34-5
  • Molecular Weight : 152.16 g/mol

The biological activity of this compound can be attributed to its interactions with various biological targets, particularly through the following mechanisms:

  • Nucleophilic Reactions : The compound can act as a nucleophile, participating in biochemical reactions that involve electrophilic centers in biomolecules.
  • Receptor Binding : It may bind to specific receptors, influencing signaling pathways related to various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported the following minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Escherichia coli40
Staphylococcus aureus30
Klebsiella pneumoniae50
Pseudomonas aeruginosa45

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in vitro. The compound demonstrated the following half-maximal inhibitory concentration (IC50_{50}) values against various cancer cell lines:

Cancer Cell Line IC50_{50} (µM)
MCF-7 (Breast cancer)15
A549 (Lung cancer)20
HeLa (Cervical cancer)18

The mechanism appears to involve apoptosis induction and cell cycle arrest at the S phase, indicating its potential for further development as an anticancer therapeutic .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study evaluated the efficacy of this compound against multiple bacterial strains and compared it with standard antibiotics. The results indicated comparable or superior performance against resistant strains, suggesting its potential as a new antibacterial agent.
  • Cancer Cell Line Study :
    In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results showed significant apoptosis and reduced viability in treated cells compared to controls, supporting further investigation into its use in cancer therapy.

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